Methyl 2-chloro-4-fluoropyridine-3-carboxylate
Overview
Description
“Methyl 2-chloro-4-fluoropyridine-3-carboxylate” is a chemical compound with the CAS number 1805523-13-0 . It is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-4-fluoropyridine-3-carboxylate” is C7H5ClFNO2 . The presence of fluorine in the molecule does not result in a considerable change in the size or the shape of the compound .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines are synthesized using compounds like Methyl 2-chloro-4-fluoropyridine-3-carboxylate. These fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Development of Pharmaceuticals
The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound. Therefore, fluorinated molecules generally fit in the active site of the receptor, making the fluorine atom a suitable isosteric substitution of hydrogen .
Agrochemical Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Enhancement of Lipophilicity
The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .
5. Alteration of Physical and Chemical Properties The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .
Increased Resistance to Metabolic Degradation
The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation .
Synthesis of Herbicides and Insecticides
Methyl 2-chloro-4-fluoropyridine-3-carboxylate can be used as a starting material for the synthesis of some herbicides and insecticides .
Preparation of Fluoroorganic Compounds
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .
Safety and Hazards
“Methyl 2-chloro-4-fluoropyridine-3-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Fluoropyridines, including “Methyl 2-chloro-4-fluoropyridine-3-carboxylate”, have potential applications in the agrochemical and pharmaceutical industries . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased . It is expected that many novel applications of fluoropyridines will be discovered in the future .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
The presence of fluorine atoms in the structure of fluoropyridines can lead to improved physical, biological, and environmental properties .
properties
IUPAC Name |
methyl 2-chloro-4-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKKZHVCBRURRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-fluoropyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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